(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)
Description
The compound (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) features a dibenzofuran core substituted at position 2 with a carbazole moiety and at positions 4 and 6 with diphenylphosphine oxide (PO) groups. This design integrates hole-transporting (carbazole) and electron-transporting (PO) functionalities, making it a bipolar host material for organic light-emitting diodes (OLEDs). The PO groups enhance electron injection and transport, while carbazole ensures hole mobility, balancing charge recombination in emissive layers .
Properties
Molecular Formula |
C48H33NO3P2 |
|---|---|
Molecular Weight |
733.7 g/mol |
IUPAC Name |
9-[4,6-bis(diphenylphosphoryl)dibenzofuran-2-yl]carbazole |
InChI |
InChI=1S/C48H33NO3P2/c50-53(35-18-5-1-6-19-35,36-20-7-2-8-21-36)45-31-17-28-41-42-32-34(49-43-29-15-13-26-39(43)40-27-14-16-30-44(40)49)33-46(48(42)52-47(41)45)54(51,37-22-9-3-10-23-37)38-24-11-4-12-25-38/h1-33H |
InChI Key |
BHHSGVMOSLIEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=C(C=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) typically involves multi-step reactions. One common method includes:
Bromination: The initial step involves the bromination of carbazole using N-bromosuccinimide in the presence of sulfuric acid and acetic acid at 60°C for 0.5 hours.
Coupling Reaction: The brominated carbazole is then coupled with dibenzofuran in the presence of copper and potassium carbonate in nitrobenzene at 190°C for 48 hours.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can occur at the phosphine oxide groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while reduction can produce phosphine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound serves as a ligand in various catalytic processes, enhancing the reactivity and selectivity of metal catalysts.
Coordination Chemistry: It forms stable complexes with transition metals, useful in studying metal-ligand interactions.
Biology and Medicine:
Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which (2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide) exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalysis .
Comparison with Similar Compounds
Key Performance Metrics and Data Tables
Table 1: Triplet Energy and Device Metrics of Selected Hosts
| Compound | T₁ (eV) | Luminance Efficiency (cd/A) | Device Stability (LT₉₀, hours) | Reference |
|---|---|---|---|---|
| Target Compound (PO-Cz-DBF) | ~2.95* | N/A | N/A | Inferred |
| 46CzDBF | 2.95 | 45.2 | >200 | |
| 2PO | 3.10 | 12.5 | 50 | |
| mBFCzCN | 3.02 | 38.7 | 150 |
Table 2: Functional Comparison of Host Architectures
| Compound Type | Bipolar? | Charge Balance | Synthesis Complexity |
|---|---|---|---|
| Target Compound (PO-Cz-DBF) | Yes | Excellent | Moderate |
| 26CzDBF/46CzDBF | No (p-type) | Moderate | Low |
| Electroplex (CBP + DBFTrz) | Yes | Good | High (requires mixing) |
| 2PO/3PO | No (n-type) | Poor | Low |
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